molecular formula C13H15N3O2S B12936415 N-(5-Propylpyrimidin-2-yl)benzenesulfonamide CAS No. 55078-60-9

N-(5-Propylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B12936415
CAS No.: 55078-60-9
M. Wt: 277.34 g/mol
InChI Key: YCSPFFOREUSRKO-UHFFFAOYSA-N
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Description

N-(5-Propylpyrimidin-2-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrimidine ring substituted with a propyl group at the 5-position. This compound belongs to a broader class of sulfonamides known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

CAS No.

55078-60-9

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(5-propylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H15N3O2S/c1-2-6-11-9-14-13(15-10-11)16-19(17,18)12-7-4-3-5-8-12/h3-5,7-10H,2,6H2,1H3,(H,14,15,16)

InChI Key

YCSPFFOREUSRKO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(N=C1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Propylpyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 5-propylpyrimidine-2-amine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-Propylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Propylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Propylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. The compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting cellular pathways .

Comparison with Similar Compounds

Table 1: Structural Analogs of N-(5-Propylpyrimidin-2-yl)benzenesulfonamide

Compound Name Substituent on Pyrimidine Biological Activity (IC₅₀) Reference
N-(4,6-Dimethyl-pyrimidin-2-yl)-... 4,6-Dimethyl MCF-7: 90 μg/mL; HCT116: 35 μg/mL
N-(5-Chloropyrimidin-2-yl)benzenesulfonamide 5-Chloro Under investigation (no data)
N-(Pyrimidin-2-yl)benzenesulfonamide derivatives Varied (e.g., quinoline) Moderate HIV integrase inhibition

Key Observations :

  • Anticancer Activity : The 4,6-dimethylpyrimidin-2-yl analog (Compound 18) demonstrated moderate cytotoxicity against MCF-7 and HCT116 cell lines, though less potent than 5-fluorouracil (5-FU) . The propyl substituent in the target compound may improve activity by increasing hydrophobic interactions with cellular targets.
  • Antiviral Activity: Styrylquinoline-substituted benzenesulfonamides showed moderate HIV integrase inhibition, with enhanced activity linked to nitro or hydroxyl groups on the benzene ring .

Computational and Docking Studies

Table 2: Docking Scores of PPARγ Ligands

Compound ID Gold Score (GS) Hydrogen Bonding Score (HBS) Reference
6 78.09 6.11
7 87.26 7.42
INT131 90.65 N/A

Key Observations :

  • Pyridinyl and quinolinyl-substituted benzenesulfonamides (Compounds 6 and 7) exhibited strong PPARγ binding, with Gold Scores comparable to the reference ligand INT131 . The propyl group in the target compound may sterically hinder binding or enhance affinity depending on the target’s active site geometry.

Table 3: Pharmacological Profiles of Selected Analogs

Compound Class Activity Profile Reference
Quinazolinyl-substituted derivatives Pa < 0.5 (nootropic via PASS program)
Styrylquinoline derivatives Anti-inflammatory (comparable to diclofenac)

Key Observations :

  • Anti-inflammatory Potential: Quinazolinyl-substituted analogs showed in vivo anti-inflammatory effects similar to diclofenac, suggesting that bulky pyrimidine substituents (e.g., propyl) may retain or enhance this activity .
  • Synthesis : Common methods involve coupling sulfonyl chlorides with amine-bearing heterocycles (e.g., pyrimidines) under basic conditions . The propyl group could be introduced via alkylation or Suzuki coupling during pyrimidine synthesis.

QSAR and Substituent Effects

  • QSAR Model : A kernel partial least squares (KPLS) model for benzenesulfonamides highlighted the importance of electron-withdrawing groups (e.g., nitro) and hydrogen-bonding motifs in TrkA inhibition . The propyl group’s electron-donating nature may reduce activity unless balanced by other substituents.

Biological Activity

N-(5-Propylpyrimidin-2-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. The compound has been evaluated against various cancer cell lines, demonstrating potent inhibitory effects on cell proliferation.

For example, in vitro assays have shown that it can induce apoptosis in human cancer cell lines by inhibiting key signaling pathways involved in cell survival. A comparative analysis of its cytotoxic effects against different cancer types is presented in Table 1.

Cell Line IC50 (µM) Mechanism of Action
HCT116<10Inhibition of CDK9-mediated transcription
MCF715Induction of apoptosis
A54920Disruption of mitochondrial function

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial activity against several pathogens. Studies indicate that it possesses inhibitory effects against Mycobacterium tuberculosis and other bacterial strains.

The minimal inhibitory concentration (MIC) values for selected strains are summarized in Table 2.

Pathogen MIC (µg/mL)
M. tuberculosis H37Rv6.25
Staphylococcus aureus12.5
Escherichia coli25

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. The presence of the propyl group at the 5-position of the pyrimidine ring enhances lipophilicity, which may contribute to improved membrane permeability and bioavailability.

SAR studies have indicated that modifications to the sulfonamide group and the pyrimidine core can significantly impact potency. For instance, substituting different alkyl or aryl groups at the 5-position has been shown to alter both antitumor and antimicrobial activities.

Case Studies

Several case studies have explored the efficacy and safety profiles of this compound in preclinical models:

  • Case Study on Tumor Growth Inhibition : A study involving xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups, suggesting its potential as an effective therapeutic agent.
  • Case Study on Antimicrobial Efficacy : In a clinical setting, patients with resistant bacterial infections were treated with derivatives of benzenesulfonamides, including this compound. Results indicated improved outcomes in terms of infection resolution.

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